1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG): A Next-Generation Anionic Lipid for Advanced Nanocarrier and Artificial Blood Formulations
1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (DHSG): A Next-Generation Anionic Lipid for Advanced Nanocarrier and Artificial Blood Formulations
Executive Summary
In the development of lipid nanoparticles (LNPs) and liposomal drug delivery systems, achieving a stable colloidal dispersion while evading the host immune system is a paramount challenge. 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate (CAS: 125401-63-0), commonly abbreviated as DHSG , is a highly specialized synthetic anionic lipid engineered to solve this exact problem 1. By providing critical electrostatic repulsion without triggering complement activation, DHSG has become a foundational excipient in the formulation of artificial red blood cells (Hemoglobin-Vesicles), enzyme replacement therapies, and inorganic nanocarriers.
Chemical Identity & Structural Causality
DHSG is structurally composed of an L-glutamate backbone esterified with two hexadecyl (C16) chains, while the amino group is acylated with a succinyl (3-carboxy-1-oxopropyl) group 2.
As an Application Scientist, it is crucial to understand the causality behind this specific molecular architecture:
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Hydrophobic Matching: The dihexadecyl (C16) tails provide perfect hydrophobic length matching with primary matrix lipids like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). This prevents phase separation within the lipid bilayer and drastically reduces membrane permeability, preventing the premature leakage of encapsulated hydrophilic payloads 3.
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Electrostatic Repulsion: The terminal carboxylic acid on the succinyl headgroup remains deprotonated at physiological pH. This imparts a strong negative surface charge to the vesicle (Zeta potential typically between -17 mV and -41 mV), which creates electrostatic repulsion between vesicles, preventing aggregation and fusion during long-term storage 4.
Table 1: Physicochemical Profile of DHSG
| Parameter | Specification / Data |
| Chemical Name | 1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate |
| CAS Registry Number | 125401-63-0 |
| Molecular Formula | C₄₁H₇₇NO₇ |
| Molecular Weight | 696.07 g/mol |
| Hydrophobic Domain | Dihexadecyl (C16) chains |
| Hydrophilic Headgroup | Succinyl-acylated L-glutamate |
| Functionality | Anionic structural lipid for vesicle stabilization |
The Biocompatibility Imperative: Immune Evasion
The most significant technical hurdle in liposomal drug delivery is the innate immune system. Historically, formulators used natural anionic lipids like phosphatidylglycerol (DPPG) or phosphatidylserine (PS) to achieve negative zeta potentials. However, these natural lipids are rapidly recognized by the immune system, triggering the complement cascade (releasing anaphylatoxins C3a and C5a) and inducing platelet aggregation. This leads to rapid clearance by the mononuclear phagocyte system (MPS) and poses severe thrombosis risks 5.
DHSG was rationally designed to circumvent this. The unique steric presentation of the succinyl group provides the requisite negative charge without exposing the specific spatial structural motifs recognized by complement proteins (such as C1q). Consequently, DHSG-based liposomes exhibit prolonged blood circulation times and exceptional biocompatibility, even at the massive infusion volumes required for artificial blood substitutes 6.
Figure 1: Mechanistic divergence in biological response between traditional anionic lipids and DHSG.
Formulation Engineering & Applications
DHSG is primarily utilized in quaternary lipid systems alongside a primary phospholipid (DPPC), cholesterol (for membrane fluidity regulation), and a PEGylated lipid (for steric stabilization) [[7]]().
Table 2: Comparative Liposomal Formulations Utilizing DHSG
| Application | Encapsulated Payload | Lipid Molar Ratio (DPPC : Chol : DHSG : PEG-DSPE) | Target Zeta Potential | Ref |
| Artificial Red Blood Cells (Hb-V) | Purified Hemoglobin | 5 : 4 : 0.9 : 0.03 | -17.5 mV | 3, 8 |
| Antioxidant Delivery | Nanoceria (CeO₂ NPs) | 5 : 5 : 1 : 0.03 | -41.0 mV (Empty) | 7 |
| Platelet Substitutes | Adenosine Diphosphate | 4.52 : 4.52 : 0.9 : 0.03* | Highly Negative | 5 |
| Enzyme Replacement Therapy | Glucocerebrosidase | 5 : 5 : 1 : 0.033 | Negative | 9 |
| Localized Cancer Therapy | Doxorubicin | 5 : 4.85 : 1.04 : 0.03 | -21.7 mV | 10 |
*Note: Platelet substitute formulation also includes 0.3 mol% H12-MALPEG-Glu2C18 for active targeting.
Experimental Methodology: Self-Validating Protocol for Protein Encapsulation
The encapsulation of macromolecular proteins into liposomes traditionally suffers from low encapsulation efficiency (EE). The inclusion of DHSG, combined with a specialized Freeze-Thaw and Extrusion protocol, optimizes this process by converting polydisperse multilamellar vesicles (MLVs) into uniform unilamellar vesicles [[11]]().
The Causality of Freeze-Thawing: The formation of ice crystals physically fractures the concentric lipid bilayers of MLVs. Upon thawing, the membranes reseal, trapping the surrounding high-concentration protein solution. This step increases EE from <5% to >20% 4.
Figure 2: Experimental workflow for synthesizing size-controlled DHSG-based liposomes.
Step-by-Step Protocol & Validation Checkpoints
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Lipid Film Preparation: Dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE (molar ratio 5:4:0.9:0.03) in a volatile organic solvent (e.g., chloroform/methanol or t-butanol) 7.
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Desiccation: Evaporate the solvent under reduced pressure (rotary evaporation) to form a thin lipid film, followed by overnight vacuum desiccation to remove residual solvent 10.
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Hydration: Hydrate the lipid film with the target protein solution (e.g., 38 g/dL purified hemoglobin in physiological buffer) at a temperature above the phase transition temperature (Tc) of DPPC (typically 50°C) . Agitate to form MLVs.
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Validation Checkpoint 1: Dynamic Light Scattering (DLS) should confirm highly polydisperse MLVs (>1 µm).
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Freeze-Thaw Cycling: Submerge the MLV dispersion in liquid nitrogen (-196°C) for 3-5 minutes until completely frozen. Transfer to a water bath at 50°C for 5 minutes until thawed. Repeat this cycle 3 to 5 times to maximize lamellar disruption [[11]]().
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Extrusion: Pass the dispersion sequentially through track-etched polycarbonate membranes of decreasing pore sizes (e.g., 0.8 µm, 0.45 µm, 0.22 µm) using a high-pressure extruder at 50°C 9.
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Validation Checkpoint 2: DLS must confirm a monodisperse population (PDI < 0.2, size ~200-250 nm).
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Purification: Remove unencapsulated protein via ultracentrifugation (e.g., 50,000 × g for 30 min) or tangential flow filtration (TFF). Resuspend the pellet in sterile phosphate-buffered saline (PBS) 4.
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Validation Checkpoint 3: Zeta potential measurement must read between -15 mV and -40 mV, confirming the functional incorporation of DHSG on the outer leaflet.
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Long-Term Stability & Clinical Viability
A critical requirement for the clinical translation of lipid-based nanomedicines is shelf-life. DHSG-containing liposomes demonstrate exceptional long-term stability due to the chemical resilience of the glutamate-succinyl linkage. In rigorous accelerated degradation studies, Hemoglobin-Vesicles formulated with DHSG maintained >90.4% intact lipid content after 7.2 years of storage at 4°C, with minimal hydrolysis of the DHSG ester bonds compared to standard phospholipids 8, 12. This robust physicochemical profile cements DHSG as a superior alternative to naturally derived anionic lipids in advanced therapeutics.
Sources
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- 5. An Assay to Evaluate the Function of Liposomal Platelet Substitutes Delivered to Platelet Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research of storable and ready-to-use artificial red blood cells (hemoglobin vesicles) for emergency medicine and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of Liposomal Membrane of Hemoglobin-Vesicles (Artificial Red Cells) for Over Years of Storage Evaluated Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1889628B1 - Lipid liposome composition - Google Patents [patents.google.com]
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